REACTION_CXSMILES
|
C12CC(CC1)CCO2.[CH3:9][C:10]1[CH2:14][C:13](C(OCC)=O)([C:15]([O:17]CC)=[O:16])[CH2:12][CH:11]=1>>[CH3:9][C:10]1[CH2:14][CH:13]([C:15]([OH:17])=[O:16])[CH2:12][CH:11]=1
|
Name
|
2-oxabicyclo[3.2.1]octane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C12OCCC(CC1)C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CCC(C1)(C(=O)OCC)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared by the procedure of E
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CCC(C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |